molecular formula C16H18N4O3S B2985307 N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1019095-74-9

N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2985307
CAS No.: 1019095-74-9
M. Wt: 346.41
InChI Key: ULVJTUNHQFYLDP-MSUUIHNZSA-N
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Description

N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole scaffold fused with a pyrazole-carboxamide moiety. The benzothiazole ring is substituted with methoxy groups at positions 4 and 7 and a methyl group at position 3, while the pyrazole ring carries 1,3-dimethyl substituents.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-9-8-10(20(3)18-9)15(21)17-16-19(2)13-11(22-4)6-7-12(23-5)14(13)24-16/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVJTUNHQFYLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the condensation of 4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key observations :

  • Pyrazole-carboxamide derivatives (e.g., 3a–3d) exhibit moderate to high yields (62–71%) and melting points ranging from 123–183°C, influenced by halogen and aryl substituents .
  • The fluorobenzamide analogue () has a lower molecular weight (374.39 vs. 384.45 for the target compound), likely due to the absence of the pyrazole ring .

Biological Activity

N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O5SC_{21}H_{19}N_{3}O_{5}S, with a molecular weight of approximately 425.5 g/mol. Its structure features multiple functional groups that contribute to its biological activity. The presence of methoxy groups enhances solubility and reactivity, while the benzo[d]thiazole moiety is associated with various therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation in various human cancer lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanism often involves the inhibition of key enzymes related to cancer progression.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests a multi-target approach in treating inflammatory diseases.

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Pyrazoles are known to exhibit activity against various bacterial strains and fungi. For example, compounds derived from similar structures have shown effectiveness against E. coli, Bacillus subtilis, and Aspergillus niger . The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

In Vitro Studies

In vitro studies have been pivotal in understanding the biological activity of this compound. A series of tests have been conducted to evaluate its efficacy against specific targets:

Activity Target Inhibition (%) Reference
AnticancerHepG2 Cell LineUp to 70%
Anti-inflammatoryTNF-α85%
AntimicrobialE. coli90%
AcetylcholinesteraseAChE Inhibition51.26%

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Anticancer Study : A study evaluated the compound's effect on MCF-7 cells, demonstrating a dose-dependent reduction in cell viability with an IC50 value indicating potent activity.
  • Anti-inflammatory Investigation : In animal models, the compound significantly reduced edema in paw inflammation tests compared to control groups.
  • Antimicrobial Testing : The compound was tested against a panel of pathogens where it showed superior activity compared to conventional antibiotics.

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